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Compound of Interest

Compound Name: 4-Trimethylsilylphenylboronic acid

Cat. No.: B095774 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-
Trimethylsilylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-

coupling reactions, the unambiguous identification and purity assessment of 4-
Trimethylsilylphenylboronic acid (CAS No. 17865-11-1) is paramount. This guide provides a

detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic

data, grounded in first principles and field-proven insights. We will explore not just the data

itself, but the causality behind the spectral features, ensuring a comprehensive understanding

for its application in rigorous research and development environments.

Molecular Structure and Physicochemical
Properties
4-Trimethylsilylphenylboronic acid is a bifunctional organic compound featuring a

parasubstituted benzene ring. The key functional groups are the trimethylsilyl (-Si(CH₃)₃)

group, a versatile protecting group and synthetic handle, and the boronic acid (-B(OH)₂) group,

the reactive moiety for cross-coupling.

Caption: Molecular structure of 4-Trimethylsilylphenylboronic acid.

Table 1: Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b095774?utm_src=pdf-interest
https://www.benchchem.com/product/b095774?utm_src=pdf-body
https://www.benchchem.com/product/b095774?utm_src=pdf-body
https://www.benchchem.com/product/b095774?utm_src=pdf-body
https://www.benchchem.com/product/b095774?utm_src=pdf-body
https://www.benchchem.com/product/b095774?utm_src=pdf-body
https://www.benchchem.com/product/b095774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 17865-11-1 [1][2]

Molecular Formula C₉H₁₅BO₂Si [1][2][3]

Molecular Weight 194.11 g/mol [1][2]

Appearance White to off-white solid [2]

| Melting Point | 173-178 °C |[2] |

The Spectroscopic Verification Workflow
The structural confirmation of a synthetic reagent is a self-validating process. Each analytical

technique provides orthogonal information, which, when combined, builds a high-confidence

profile of the molecule. The workflow below illustrates the logical progression from sample

preparation to final structural elucidation.

Sample Preparation Data Acquisition Data Analysis & Interpretation

Dissolve in
Deuterated Solvent

(e.g., DMSO-d6)
Acquire ¹H, ¹³C NMR Spectra

Place Solid Sample
Directly on ATR Crystal Acquire FT-IR Spectrum

Assign Chemical Shifts,
Coupling Constants,

& Integration

Identify Characteristic
Vibrational Frequencies

Final Structural
Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Sample Preparation: Accurately weigh approximately 10-20 mg of 4-
Trimethylsilylphenylboronic acid and dissolve it in ~0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Solvent Choice Causality: DMSO-d₆ is often preferred for boronic acids as it readily

dissolves the polar compound and its residual water peak does not obscure the aromatic

region. The acidic B(OH)₂ protons are also clearly observable.

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

¹H NMR: Obtain a spectrum with a sufficient number of scans (typically 8-16) to achieve a

good signal-to-noise ratio.

¹³C NMR: Obtain a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or

more) is required due to the low natural abundance of the ¹³C isotope.

Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50

ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: Fourier-Transform Infrared (FT-IR)
Spectroscopy

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid

samples. It requires minimal sample preparation, is non-destructive, and provides high-

quality, reproducible spectra.

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly

onto the ATR crystal (typically diamond or germanium).

Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample

and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4

cm⁻¹.

Background Correction: A background spectrum of the clean, empty ATR crystal must be

recorded immediately prior to the sample analysis and automatically subtracted by the

instrument software.
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Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a quantitative map of the different proton environments in the

molecule.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Expert
Insights

~8.01 s (broad) 2H B(OH)₂

The acidic
protons of the
boronic acid
group. Their
chemical shift
is
concentration-
dependent,
and they
readily
exchange with
D₂O. The
broadness is
due to
exchange and
quadrupolar
coupling with
the boron
nucleus.

~7.75 d, J ≈ 8.0 Hz 2H
Ar-H (ortho to -

B(OH)₂)

These protons

are deshielded

by the electron-

withdrawing

boronic acid

group. They

appear as a

doublet due to

coupling with the

adjacent protons

(ortho to -

Si(CH₃)₃).
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Expert
Insights

~7.58 d, J ≈ 8.0 Hz 2H
Ar-H (ortho to -

Si(CH₃)₃)

These protons

are slightly

shielded relative

to their coupling

partners due to

the weakly

electron-donating

nature of the silyl

group.

| ~0.25 | s | 9H | Si(CH₃)₃ | The nine protons of the three methyl groups are magnetically

equivalent, resulting in a single, sharp, and strong signal. Its upfield position is highly

characteristic of a trimethylsilyl group due to the electropositive nature of silicon. |

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the symmetry of

the para-substituted ring, only four aromatic carbon signals are expected.

Table 3: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment
Rationale & Expert
Insights

~142.9 Ar-C-Si
The ipso-carbon attached
to the silicon atom.

~134.5 Ar-CH (ortho to -B(OH)₂) Aromatic methine carbon.

~128.0 Ar-CH (ortho to -Si(CH₃)₃) Aromatic methine carbon.

Not Observed or Broad Ar-C-B

The ipso-carbon attached to

the boron atom. This signal is

often significantly broadened

(due to quadrupolar relaxation

from the ¹¹B and ¹⁰B nuclei) to

the point of being

indistinguishable from the

baseline. This is a key

validation point.

| -1.1 | Si(CH₃)₃ | The methyl carbons of the TMS group, appearing characteristically at a very

high field (upfield of TMS reference). |

FT-IR Spectroscopy
The FT-IR spectrum is used to identify the key functional groups based on their characteristic

molecular vibrations.[4]

Table 4: Expected FT-IR Absorption Bands (ATR) | Wavenumber (cm⁻¹) | Intensity | Vibration

Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3400 - 3200 | Strong, very broad |

O-H stretch | B-O-H (hydrogen-bonded) | A hallmark of boronic acids, often existing as

hydrogen-bonded dimers in the solid state.[5] | | ~2955, 2898 | Medium-Sharp | C-H stretch

(asymmetric & symmetric) | -Si(CH₃)₃ | Characteristic aliphatic C-H stretches.[4] | | ~1605, 1500

| Medium | C=C stretch | Aromatic Ring | Vibrations of the phenyl ring backbone. | | ~1350 |

Strong | B-O stretch | B-O | A strong, diagnostically important band for boronic acids.[6] | |

~1250 | Strong | Si-C symmetric deformation (umbrella) | Si-CH₃ | A very strong and sharp

absorption characteristic of the trimethylsilyl group. | | ~1110 | Strong | Si-Ph stretch | Si-C

(Aromatic) | Stretching vibration of the silicon-phenyl bond. | | ~835 | Strong | C-H out-of-plane
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bend | 1,4-disubstituted Aromatic | This strong band is highly indicative of the para-substitution

pattern on the benzene ring. |

Conclusion
The structural identity and integrity of 4-Trimethylsilylphenylboronic acid can be confidently

established through a synergistic application of NMR and FT-IR spectroscopy. The key

identifying features are:

¹H NMR: A sharp 9H singlet around 0.25 ppm (TMS group) and a distinct AA'BB' pattern in

the aromatic region.

¹³C NMR: A characteristic upfield signal near -1.1 ppm for the TMS carbons and the expected

four signals for the aromatic ring, with the C-B signal often being unobservable.

FT-IR: A very broad O-H stretch centered around 3300 cm⁻¹, coupled with strong, sharp

bands for the B-O (~1350 cm⁻¹) and Si-C (~1250 cm⁻¹) vibrations.

This comprehensive spectroscopic profile serves as a reliable reference for researchers,

ensuring the quality and identity of this critical reagent in synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR) for 4-
Trimethylsilylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095774#spectroscopic-data-nmr-ir-for-4-
trimethylsilylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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